5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
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Overview
Description
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring. The presence of chlorine and methyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like rac-alpha serine/threonine-protein kinase and glycogen synthase kinase-3 beta .
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in antimicrobial, antiviral, and antitumor activities .
Result of Action
Similar compounds have been found to possess anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as morpholine, to form various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details are less documented.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like morpholine, and the reactions are typically carried out in solvents like acetonitrile with bases such as triethylamine.
Cyclization Reactions: These reactions often involve reagents like dimethylformamide and dimethylacetamide under heating conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its potential as an anticancer agent, particularly as a topoisomerase I inhibitor.
Antibacterial Activity: The compound and its derivatives have shown significant antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer and antibacterial activities.
Pyrano[2,3-d]thiazoles: These compounds also exhibit a fused thiazole-pyrimidine structure and have applications in drug development.
Uniqueness
5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a topoisomerase I inhibitor and its significant antibacterial activity make it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-2-3-4(11-5(7)9-2)12-6(8)10-3/h1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLBLOXWVHIFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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